molecular formula C13H18N2O2 B12508066 1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium

Cat. No.: B12508066
M. Wt: 234.29 g/mol
InChI Key: MOKUQZKKYGQOCZ-UHFFFAOYSA-N
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Description

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium (CAS: 18796-01-5) is a substituted imidazole derivative with a unique combination of functional groups and substituents. Its molecular formula is C₁₃H₁₈N₂O₂, featuring a hydroxy group at position 1, an oxido group at position 3, four methyl groups (two each at positions 4 and 5), and a phenyl group at position 2 . Key physical properties include a melting point of 188–194°C, a high estimated boiling point of 376.62°C, and a density of 1.0844 g/cm³ . The compound’s structure imparts distinct electronic and steric properties, making it relevant in catalysis and supramolecular chemistry, as suggested by its structural analogs .

Properties

IUPAC Name

1-hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKUQZKKYGQOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C([N+](=C(N1O)C2=CC=CC=C2)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTIO typically involves the reaction of 2-phenyl-4,4,5,5-tetramethylimidazoline with an oxidizing agent. One common method includes the use of hydrogen peroxide in the presence of a catalyst to oxidize the imidazoline derivative to PTIO .

Industrial Production Methods

Industrial production of PTIO follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

PTIO undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the oxidized and reduced forms of PTIO, which are useful in various applications such as redox mediators in batteries .

Scientific Research Applications

PTIO has a wide range of applications in scientific research:

Mechanism of Action

PTIO exerts its effects primarily through its ability to trap nitric oxide. The reaction between PTIO and nitric oxide produces nitrogen dioxide and derivatives of PTIO. This reaction can be monitored using electron spin resonance spectroscopy, providing insights into the presence and concentration of nitric oxide in various systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to the 1-hydroxyimidazole-3-oxide family. Key structural analogs include:

Compound Name Substituents (Positions) Functional Groups CAS/Reference
1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium 4,4,5,5-tetramethyl, 2-phenyl 1-OH, 3-oxide 18796-01-5
1-Hydroxy-4,5-diethyl-1H-imidazole-3-oxide (3c–3f derivatives) 4,5-diethyl 1-OH, 3-oxide
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) 3-methoxyphenyl, 2-NH₂ 4,5-dihydroimidazoline, HBr salt
1,3-Dimethoxy-4,5-dimethyl-1H-imidazol-3-ium hexafluorophosphate (5a) 1,3-dimethoxy, 4,5-dimethyl Hexafluorophosphate counterion

Substituent Effects on Properties

  • Ethyl groups may lower melting points due to reduced crystal packing efficiency. The phenyl group at position 2 enhances π-π interactions, advantageous in supramolecular applications , whereas methoxy-substituted analogs (e.g., C19 ) exhibit altered electronic profiles due to electron-donating methoxy groups.
  • Acid-Base and Redox Behavior :

    • The 1-hydroxy-3-oxide moiety in the target compound creates a zwitterionic structure, enabling hydrogen bonding and proton-transfer reactivity. In contrast, amine-functionalized imidazolines (e.g., C19 ) exhibit basicity and form salts (e.g., hydrobromide), altering solubility and reactivity.

Physical and Chemical Properties

Property Target Compound 4,5-Diethyl Analog C19 (Imidazoline Amine)
Melting Point (°C) 188–194 Not reported Not reported
Solubility Moderate (polar org. solvents) Likely higher in nonpolar solvents due to ethyl groups High (due to HBr salt)
Stability High (methyl groups resist oxidation) Moderate (ethyl groups prone to oxidation) Moderate (salt enhances stability)

Biological Activity

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium is C7H14N2O2C_7H_{14}N_2O_2. The compound features an imidazole ring which is known for its various biological roles. Its structural components suggest potential antioxidant properties due to the presence of the hydroxyl and oxido groups.

Research indicates that compounds with imidazole rings often exhibit biological activities through several mechanisms:

  • Antioxidant Activity : The hydroxyl group can donate electrons, neutralizing free radicals.
  • Enzyme Inhibition : Imidazole derivatives can act as inhibitors for various enzymes involved in metabolic processes.

Biological Activity Overview

1-Hydroxy-4,4,5,5-tetramethyl-3-oxido-2-phenylimidazol-3-ium has been studied for its effects on various biological systems. Below are key findings from recent studies:

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxic Effects

In vitro studies have shown that the compound possesses cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in targeted cells while sparing normal cells.

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases by modulating oxidative stress and inflammatory pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antioxidant activity in vitro with IC50 values comparable to standard antioxidants.
Study 2 Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Study 3 Investigated neuroprotective effects in a rat model of Parkinson's disease, resulting in reduced motor deficits and lower levels of oxidative markers.

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